1 3 5 7 9 11-Octaisobutyltetracyclo

Beschreibung

Evolution and Significance of POSS Architectures in Contemporary Chemistry and Materials Science

Polyhedral Oligomeric Silsesquioxanes (POSS) are a class of compounds with the general formula (RSiO1.5)n, where 'R' can be a range of organic substituents. osti.gov These unique molecules represent a hybrid, on the molecular level, of inorganic and organic materials. The core is a rigid, inorganic silica-like cage, while the 'R' groups are organic, allowing for a wide range of functionalities. mdpi.commdpi.com

The evolution of POSS from a laboratory curiosity to a significant component in advanced materials is marked by the increasing ability to synthesize well-defined structures and tailor their properties by modifying the 'R' groups. mdpi.com This has led to their use in a variety of applications, including enhancing the properties of polymers. tandfonline.com The incorporation of POSS into polymer matrices can improve mechanical properties, thermal stability, and oxidation resistance. mdpi.commdpi.com Their nanometer size and the ease with which they can be incorporated into polymeric materials make them attractive as nanofillers. mdpi.com

The significance of POSS in contemporary chemistry and materials science lies in their ability to bridge the gap between ceramic and organic materials, creating novel hybrid materials with tailored properties. vt.edu Research has shown that POSS-containing nanocomposites can exhibit enhanced physical properties without compromising other desirable characteristics, a common challenge with traditional fillers. mdpi.com This has opened up new avenues for the development of high-performance materials for a wide array of applications. tandfonline.com

Distinctive Structural Characteristics of Octameric Polyhedral Oligomeric Silsesquioxanes (T8-POSS)

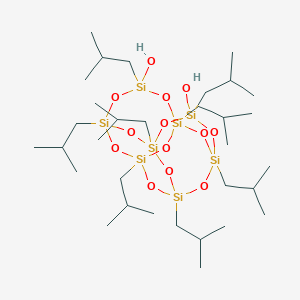

The most common and well-studied form of POSS is the octameric (n=8) structure, often referred to as T8-POSS. researchgate.net This molecule possesses a highly symmetrical, cage-like framework of silicon and oxygen atoms. The core structure consists of eight silicon atoms at the corners of a cube, with each silicon atom linked to three oxygen atoms, which in turn bridge to neighboring silicon atoms. The fourth bond of each silicon atom is connected to an organic substituent (R group).

This precise three-dimensional structure provides a robust and stable inorganic core. mdpi.com The organic groups on the exterior of the cage can be reactive or non-reactive. Reactive groups allow the T8-POSS molecule to be chemically incorporated into a polymer matrix, for instance, as a crosslinking agent or as a pendant group on a polymer chain. rsc.org Non-reactive groups, on the other hand, allow the POSS to be physically blended with polymers. The nature of these organic groups significantly influences the compatibility of the POSS with the polymer matrix and the final properties of the nanocomposite. mdpi.com

Positioning of 1,3,5,7,9,11-Octaisobutyltetracyclo[7.3.3.15,11]octasiloxane-endo-3,7-diol (DSiB-POSS) within the POSS Family

1,3,5,7,9,11-Octaisobutyltetracyclo[7.3.3.15,11]octasiloxane-endo-3,7-diol, commonly abbreviated as DSiB-POSS, is a specific type of T8-POSS. Its chemical structure is characterized by isobutyl groups attached to seven of the eight silicon atoms of the cage. The defining feature of DSiB-POSS is the presence of two hydroxyl (-OH) groups, making it a diol. These hydroxyl groups are positioned on opposite sides of the cage in an "endo" configuration, meaning they point inwards towards the center of the partial cage structure.

This di-functional nature distinguishes DSiB-POSS from many other T8-POSS molecules that are either fully functionalized with identical groups or have a single reactive site. The two hydroxyl groups provide reactive sites that allow DSiB-POSS to act as a chain extender or a crosslinking agent in polymerization reactions. osti.gov For example, it can be incorporated into polyurethane systems by reacting with isocyanates. osti.gov This specific structure, with its combination of bulky, non-reactive isobutyl groups and two reactive hydroxyl groups, allows for precise control over the architecture of the resulting polymer nanocomposite.

Scope and Objectives of Research on the DSiB-POSS Compound

Research on DSiB-POSS is primarily focused on understanding how its unique structure influences the properties of materials into which it is incorporated. A key objective is to utilize its diol functionality to create novel polymer architectures. Studies have investigated its use as a substitute chain extender in polyurethanes, exploring the impact on the morphology and thermal stability of the resulting elastomers. osti.gov

A significant area of investigation is the effect of DSiB-POSS on the micro-phase segregated morphology of polymers like polyurethanes. osti.gov Researchers aim to determine how the inclusion of the bulky POSS cage affects the arrangement of hard and soft segments within the polymer, which in turn governs the material's mechanical properties. osti.gov Another objective is to evaluate the influence of DSiB-POSS on the thermal degradation mechanisms of polymers. Analytical techniques are employed to understand whether the presence of the POSS cage alters the chemical pathways of decomposition or if observed improvements in thermal stability are due to physical changes in the polymer's morphology. osti.gov Furthermore, research has explored the reactivity of the silanol (B1196071) groups in DSiB-POSS with other chemical species, such as in the context of Frustrated Lewis Pairs. rsc.org

Eigenschaften

IUPAC Name |

7,13-dihydroxy-1,3,5,7,9,11,13,15-octakis(2-methylpropyl)-2,4,6,8,10,12,14,16,17,18,19-undecaoxa-1,3,5,7,9,11,13,15-octasilatetracyclo[9.5.1.13,9.15,15]nonadecane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H74O13Si8/c1-25(2)17-46(33)35-48(19-27(5)6)39-50(21-29(9)10)37-47(34,18-26(3)4)38-51(22-30(11)12)40-49(36-46,20-28(7)8)42-52(41-48,23-31(13)14)45-53(43-50,44-51)24-32(15)16/h25-34H,17-24H2,1-16H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJILJEYGMBWQKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C[Si]1(O[Si]2(O[Si]3(O[Si](O[Si]4(O[Si](O1)(O[Si](O2)(O[Si](O3)(O4)CC(C)C)CC(C)C)CC(C)C)CC(C)C)(CC(C)C)O)CC(C)C)CC(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H74O13Si8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

891.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of Octaisobutyl Poss

Synthetic Pathways for the Core Octaisobutyl-POSS Cage

The synthesis of the fully-condensed Octaisobutyl-POSS (oib-POSS) cage, a molecule with the formula (i-BuSiO_1.5_)_8, is typically achieved through the hydrolytic condensation of a suitable precursor. This process involves the reaction of an isobutyl-functionalized silane (B1218182) with water, which leads to the formation of silanol (B1196071) intermediates that subsequently condense to form the stable, three-dimensional Si-O-Si cage structure.

The general reaction scheme follows the hydrolysis of isobutyltrialkoxysilanes or isobutyltrichlorosilane, followed by a controlled condensation cascade that favors the formation of the highly symmetric T8 cage. While specific reaction conditions can vary, the fundamental approach relies on managing the rates of hydrolysis and condensation to maximize the yield of the desired octameric cage structure over other oligomeric or polymeric silsesquioxanes. The resulting product, Octaisobutyl POSS, is a white powder. hybridplastics.com This molecule is noted for its thermal stability, with a 5% weight loss occurring at 216°C. hybridplastics.com

The structure of oib-POSS is a well-defined cage, which can be considered a form of "molecular silica". phantomplastics.com This rigid core is surrounded by the eight isobutyl groups, which influence its solubility and interactions with polymer matrices. mdpi.comhybridplastics.com

Strategies for Controlled Functionalization of DSiB-POSS

A key precursor for creating functionalized materials is the incompletely condensed, open-cage variant, 1,3,5,7,9,11-Octaisobutyltetracyclo[7.3.3.1.5,11]octasiloxane-endo-3,7-diol, commonly referred to as Disilanol-isobutyl-POSS (DSiB-POSS). rsc.orgosti.gov This molecule possesses two reactive silanol (-OH) groups, which serve as handles for further chemical modification. researchgate.net The ability to introduce specific functionalities allows for the covalent integration of the POSS cage into larger polymer systems.

One strategy involves using DSiB-POSS as a specialized chain extender or cross-linking agent in polymer synthesis. For instance, it has been incorporated into polyurethane elastomers. osti.gov In this approach, the diol functionality of DSiB-POSS reacts with isocyanate groups (like 4,4'-methylenebis(phenylisocyanate), MDI) during the polymerization process. osti.gov This directly embeds the bulky POSS cage into the polyurethane backbone without needing a flexible tether, influencing the polymer's morphology and thermal properties. osti.gov

Another functionalization strategy involves reacting the silanol groups with other reactive molecules. Research has shown the reaction of DSiB-POSS with organoboranes like HB(C6F5)2. rsc.org This type of reaction opens pathways to creating Frustrated Lewis Pairs (FLPs) on a solid support, where the POSS cage acts as the scaffold. rsc.org Furthermore, general strategies for creating functional open-cage silsesquioxanes often involve the condensation of silsesquioxane trisilanols with various chlorosilanes, a technique that can be adapted to diols like DSiB-POSS to introduce a wide array of functional groups. nih.gov Plasma-based techniques have also been explored for the functionalization of POSS molecules, offering a "green" alternative to traditional wet-chemistry methods by grafting specific oxygen-containing groups onto the surface. nih.gov

| Precursor | Reagent(s) | Resulting Product/System | Application/Purpose |

|---|---|---|---|

| Disilanol-isobutyl-POSS (DSiB-POSS) | 4,4'-methylenebis(phenylisocyanate) (MDI), Poly(tetramethylene glycol) | POSS-Polyurethane Nanohybrid Elastomer | Incorporation of POSS cage into a polymer network as a substitute chain extender. osti.gov |

| Disilanol-isobutyl-POSS (DSiB-POSS) | HB(C6F5)2 (a borane) | [T8(OB(C6F5)2)2] | Formation of solid-phase Frustrated Lewis Pairs for small molecule activation. rsc.org |

| Silsesquioxane Trisilanols (general) | Chloro(dimethyl)silane and other functional chlorosilanes | Tri(alkenyl)functional Open-Cage Silsesquioxanes | Synthesis of specific polymer modifiers with controlled functionality. nih.gov |

Mechanistic Insights into Octaisobutyl-POSS Formation and Derivatization

The formation of the Octaisobutyl-POSS cage is governed by the complex mechanisms of silane hydrolysis and condensation. The process begins with the hydrolysis of the precursor (e.g., isobutyltrimethoxysilane), where the alkoxy groups are replaced by hydroxyl groups to form isobutylsilanetriol. These silanol intermediates are unstable and readily undergo condensation reactions with each other.

The condensation process involves the elimination of water to form Si-O-Si linkages. The reaction proceeds through various low-molecular-weight oligomeric structures. The ultimate formation of the highly stable, symmetric T8 cage is a thermodynamically driven process, though kinetic factors play a significant role. The specific reaction conditions, such as solvent, temperature, concentration, and catalyst, are crucial in guiding the reaction pathway toward the desired cage structure and away from less-defined oligomers or polymers. google.com

The derivatization of DSiB-POSS proceeds via the chemistry of its silanol groups. In the synthesis of polyurethanes, the -OH groups on the POSS cage act as nucleophiles, attacking the electrophilic carbon of the isocyanate (-NCO) groups from a diisocyanate monomer like MDI. osti.gov This forms a urethane (B1682113) linkage, covalently bonding the POSS cage into the polymer chain. osti.gov The steric bulk of the isobutyl groups and the rigid nature of the cage can influence the kinetics of this polymerization and the final morphology of the polymer. osti.gov

For functionalization with boranes, the reaction involves the combination of the Lewis acidic borane (B79455) with the Lewis basic silanol groups on the POSS cage. rsc.org This can lead to the formation of a borosilicate-type linkage, [≡Si-O-B(C6F5)2], demonstrating the versatility of the silanol group as a reactive site for creating inorganic-organic hybrid structures. rsc.org

Purity Assessment and Scale-Up Considerations in Octaisobutyl-POSS Synthesis

Ensuring the purity of Octaisobutyl-POSS and its derivatives is critical for achieving predictable material properties. A suite of analytical techniques is employed for characterization and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR are indispensable tools. ¹H and ¹³C NMR confirm the structure of the organic isobutyl groups and the absence of residual solvents or unreacted precursors. mdpi.com ²⁹Si NMR is particularly powerful as it provides direct information about the silicon environment, allowing for the confirmation of the T8 cage structure, which exhibits a characteristic chemical shift, and the identification of incompletely condensed species (like T7 or diols) or other cage sizes (like T10). mdpi.com

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify characteristic vibrational bands. The strong Si-O-Si asymmetric stretching band is a hallmark of the silsesquioxane cage. For derivatives like DSiB-POSS, the presence of a broad O-H stretching band confirms the silanol groups. nih.govmdpi.com

Mass Spectrometry: Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry can be used to confirm the molecular weight of the POSS cage and its derivatives, providing definitive evidence of the product's identity and purity. mdpi.com

Scaling up the synthesis of POSS from laboratory to industrial quantities presents several challenges. POSS syntheses have often been characterized by long reaction times (days or even weeks), complex multi-step procedures, and low yields. To overcome these issues, research focuses on optimizing reaction parameters such as temperature, monomer concentration, and the rate of precursor addition. For example, studies on octavinyl-POSS have shown that a controlled, single-step hydrolytic condensation can significantly reduce reaction time to a few hours while achieving high yields and crystallinity.

Purification is another key consideration for scale-up. Recrystallization from suitable solvents is a common method for purifying solid POSS compounds. google.comphantomplastics.com The solubility of POSS is highly dependent on its organic substituents and the polarity of the solvent. hybridplastics.comphantomplastics.com Octaisobutyl-POSS, for instance, is soluble in solvents like THF, chloroform, and hexane, but insoluble in acetone, acetonitrile, and methanol. hybridplastics.com This differential solubility is exploited during purification to remove impurities and isolate the high-purity product. The development of one-pot synthesis strategies and efficient purification protocols are essential for making these advanced materials more accessible and commercially viable. mdpi.comrsc.org

| Technique | Information Obtained | Relevance to Purity/Structure |

|---|---|---|

| ¹H, ¹³C NMR | Confirms structure of organic (isobutyl) groups, absence of impurities. mdpi.com | Verifies the integrity of the organic shell and checks for residual starting materials. |

| ²⁹Si NMR | Provides chemical shifts characteristic of the T8 cage structure. mdpi.com | Directly confirms the formation of the desired cage and can quantify impurities like other cage sizes or incompletely condensed species. |

| FT-IR Spectroscopy | Identifies key functional groups like Si-O-Si cage vibrations and -OH in open-cage variants. nih.govmdpi.com | Confirms the presence of the core structure and specific reactive groups for functionalization. |

| MALDI-TOF MS | Determines the precise molecular weight of the POSS molecule. mdpi.com | Provides definitive confirmation of the product's identity and monodispersity. |

| Recrystallization | Separation of pure POSS from byproducts based on solubility differences. phantomplastics.com | A crucial purification step for obtaining high-purity solid POSS on a larger scale. |

Advanced Characterization Techniques for Octaisobutyl Poss Structural Elucidation and Behavior

Spectroscopic Characterization of Molecular Structure and Composition

Spectroscopic techniques are indispensable for probing the intricate molecular architecture of Octaisobutyl-POSS, confirming its synthesis, and identifying the specific chemical environments of its constituent atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Octaisobutyl-POSS

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of Octaisobutyl-POSS in solution. By analyzing the chemical shifts of ¹H, ¹³C, and ²⁹Si nuclei, detailed information about the connectivity and environment of the atoms within the molecule can be obtained.

¹H NMR: The proton NMR spectrum of Octaisobutyl-POSS provides information on the organic isobutyl groups. The different types of protons (e.g., -CH₂-, -CH-, -CH₃) will resonate at distinct chemical shifts, and the integration of these signals can confirm the ratio of protons in the molecule, consistent with the octaisobutyl substitution.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing signals for each unique carbon atom in the isobutyl chains. This analysis confirms the presence and connectivity of the organic moieties attached to the silicon cage.

²⁹Si NMR: Silicon-29 NMR is particularly crucial for characterizing the inorganic core of the POSS molecule. For a perfectly symmetric T₈ cage structure of Octaisobutyl-POSS, a single resonance is expected in the ²⁹Si NMR spectrum, confirming the equivalent chemical environment of all eight silicon atoms in the cage. Any deviation from a single peak could indicate the presence of incomplete cage structures or impurities.

Table 1: Predicted NMR Data for Octaisobutyl-POSS

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~0.6 | Doublet | Si-CH₂- |

| ~0.9 | Doublet | -CH(CH₃)₂ | |

| ~1.8 | Multiplet | -CH(CH₃)₂ | |

| ¹³C | ~22 | Singlet | Si-CH₂- |

| ~24 | Singlet | -CH(CH₃)₂ | |

| ~25 | Singlet | -CH(CH₃)₂ | |

| ²⁹Si | ~-65 to -70 | Singlet | T₈ cage |

Infrared (IR) Spectroscopy for Chemical Bond Analysis

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups and vibrational modes of chemical bonds within Octaisobutyl-POSS. The resulting spectrum displays characteristic absorption bands that serve as a fingerprint for the molecule.

Key vibrational modes for Octaisobutyl-POSS include:

Si-O-Si Cage Vibrations: A strong and broad absorption band typically observed in the region of 1100-1130 cm⁻¹ is characteristic of the asymmetric stretching of the Si-O-Si bonds that form the inorganic cage. This is a hallmark of the POSS structure.

C-H Stretching and Bending: The isobutyl groups give rise to several distinct peaks. Stretching vibrations of the C-H bonds are typically found in the 2870-2960 cm⁻¹ region. Bending vibrations of these C-H bonds appear at lower wavenumbers, around 1460 cm⁻¹ and 1380 cm⁻¹.

Si-C Vibrations: The stretching vibration of the silicon-carbon bond, which links the isobutyl groups to the silica (B1680970) cage, is also observable, although it is generally weaker and appears at lower frequencies.

The absence of a broad absorption band around 3400 cm⁻¹, which would indicate the presence of Si-OH (silanol) groups, is often used to confirm the complete condensation and formation of the closed-cage T₈ structure.

Table 2: Characteristic IR Absorption Bands for Octaisobutyl-POSS

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 2960-2870 | Asymmetric and symmetric stretching | C-H (in isobutyl) |

| 1460, 1380 | Bending | C-H (in isobutyl) |

| 1130-1100 | Asymmetric stretching | Si-O-Si |

Raman Spectroscopy for Conformational and Intermolecular Interactions

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for the symmetric vibrations of the molecule. For Octaisobutyl-POSS, Raman spectroscopy can be used to study the conformational order of the isobutyl chains and the intermolecular interactions in the solid state.

While the fundamental vibrations of the Si-O-Si cage are often weak in Raman spectra, the C-H stretching and bending modes of the isobutyl groups are readily observable. Changes in the position and width of these bands can indicate variations in the local environment and packing of the molecules. However, it is important to note that for composites containing low concentrations of POSS, the signals from the matrix material can often overwhelm the weaker signals from the POSS filler.

Microscopic and Scattering Techniques for Morphological Analysis

Microscopic and scattering techniques are essential for visualizing the nanoscale morphology of Octaisobutyl-POSS and determining its crystalline or amorphous nature in the solid state.

Transmission Electron Microscopy (TEM) for Nanoscale Morphology

Transmission Electron Microscopy (TEM) is a powerful imaging technique that allows for the direct visualization of the nanoscale structure of materials. In the context of Octaisobutyl-POSS, TEM can be used to observe the dispersion and morphology of POSS molecules, particularly when they are incorporated into a polymer matrix or coated onto other nanoparticles. researchgate.net For instance, TEM images have been used to confirm the attachment of Octaisobutyl-POSS onto silicon carbide nanoparticles, revealing how the POSS molecules coat the surface of the core particle. researchgate.net These images provide direct evidence of the hybrid nature of such composite materials at the nanoscale.

X-ray Diffraction (XRD) for Crystalline and Amorphous Phases

X-ray Diffraction (XRD) is a primary technique for investigating the crystalline structure of materials. Crystalline Octaisobutyl-POSS will produce a distinct diffraction pattern with sharp peaks at specific angles, which are determined by the arrangement of the molecules in the crystal lattice. umass.edu Studies on various POSS molecules have shown that they can self-assemble into well-ordered structures, often exhibiting a hexagonal packing arrangement. umass.edu

The XRD pattern of Octaisobutyl-POSS is expected to show characteristic peaks corresponding to the ordered packing of the rigid POSS cages. The positions and intensities of these peaks can be used to determine the unit cell parameters of the crystal lattice. Conversely, an amorphous sample of Octaisobutyl-POSS would produce a broad halo in the XRD pattern, indicating a lack of long-range order. Therefore, XRD is a crucial tool for assessing the degree of crystallinity and the solid-state packing of Octaisobutyl-POSS.

Table 3: Summary of Characterization Techniques for Octaisobutyl-POSS

| Technique | Information Obtained | Key Findings |

|---|---|---|

| NMR Spectroscopy | Molecular structure, connectivity, purity | Confirms T₈ cage and isobutyl groups |

| IR Spectroscopy | Functional groups, chemical bonds | Identifies Si-O-Si cage and C-H vibrations |

| Raman Spectroscopy | Symmetric vibrations, intermolecular interactions | Complements IR, sensitive to conformational order |

| TEM | Nanoscale morphology, dispersion | Visualizes individual POSS molecules and their arrangement |

| XRD | Crystalline structure, packing | Determines degree of crystallinity and unit cell parameters umass.edu |

Brewster Angle Microscopy (BAM) for Interfacial Film Morphology

Brewster Angle Microscopy (BAM) is a powerful, non-invasive optical technique for visualizing monolayers at the air-water interface. wikipedia.orgresearchgate.netirida.esbiolinscientific.comparksystems.com It operates by directing p-polarized light at the Brewster angle of the water subphase (approximately 53°), where the reflectivity of the pure water surface is at a minimum, resulting in a dark field of view. biolinscientific.com When a film of surface-active molecules like Octaisobutyl-POSS is present, the local refractive index at the interface changes, leading to an increase in reflectivity and allowing for the direct visualization of the film's morphology. irida.es This technique is invaluable for studying the homogeneity, phase behavior, and domain formation of Langmuir films in real-time during compression and expansion. wikipedia.orgacs.org

In the context of Octaisobutyl-POSS, BAM studies have provided significant insights into its behavior at the air/water interface. Research on blends of the nonamphiphilic Octaisobutyl-POSS with amphiphilic polymers like poly(dimethylsiloxane) (PDMS) has revealed distinct morphological regimes depending on the composition. acs.org

High POSS Concentrations (>70 wt%): At these concentrations, Octaisobutyl-POSS forms large, rigid, and aggregated domains on the water surface. acs.org The isotherms in this regime are unstable and deviate from the behavior of pure PDMS. acs.org

Intermediate POSS Concentrations (≈40-70 wt%): In this range, the presence of PDMS significantly reduces the aggregation of Octaisobutyl-POSS, leading to the formation of extensive nanofiller "networks" observable by BAM. acs.org The isotherms exhibit features more akin to pure PDMS. acs.org

Low POSS Concentrations (≤30 wt%): At lower concentrations, small domains of Octaisobutyl-POSS are observed to be dispersed within a continuous PDMS matrix. acs.org

These BAM findings are crucial for understanding the dispersion mechanisms of Octaisobutyl-POSS in polymeric systems, suggesting that the interfacial behavior can predict its aggregation state in bulk materials. acs.org

Atomic Force Microscopy (AFM) for Surface Topography and Film Texture

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of a material's surface at the nanometer scale. chalcogen.roresearchgate.net It functions by scanning a sharp tip, attached to a flexible cantilever, across the sample surface. The forces between the tip and the surface cause the cantilever to deflect, and this deflection is measured to create a topographical map. researchgate.net AFM is particularly advantageous as it can be operated in various environments and on a wide range of materials, including both conductive and non-conductive samples, without extensive sample preparation. researchgate.net

For materials containing Octaisobutyl-POSS, AFM is instrumental in characterizing the surface morphology and texture of films and nanocomposites. chalcogen.roresearchgate.net Key information that can be extracted includes:

Surface Roughness: AFM provides quantitative data on surface roughness parameters such as the root mean square (RMS) roughness and average roughness. This is critical for applications where surface finish is important.

Phase Imaging: In tapping mode AFM, phase imaging can differentiate between components with varying mechanical properties on the surface. This allows for the visualization of the dispersion and distribution of Octaisobutyl-POSS domains within a polymer matrix.

Particle Size and Distribution: AFM can be used to measure the size and distribution of Octaisobutyl-POSS agglomerates or individual molecules on a surface, offering insights into the degree of dispersion. researchgate.net

Studies on polymer nanocomposites have shown that the addition of nanoparticles can significantly alter the surface topography. For instance, in nanocomposite films, AFM can reveal how the nanoparticles are embedded in the polymer matrix and whether they form aggregates or are well-dispersed. mdpi.comresearchgate.net For Octaisobutyl-POSS, which can sometimes act as a processing aid, AFM could be used to visualize changes in the surface texture of extruded or molded parts.

Table 1: AFM Measurable Parameters for Characterizing Octaisobutyl-POSS Containing Films

| Parameter | Description | Significance for Octaisobutyl-POSS Systems |

|---|---|---|

| Topography | 3D representation of the surface features. | Visualizes the distribution and aggregation of POSS on the surface. |

| Roughness (Ra, Rq) | Statistical measures of the surface texture. | Quantifies the effect of POSS on the surface smoothness of the material. |

| Phase Angle | The phase lag between the cantilever's oscillation and the drive signal. | Differentiates between the POSS nanoparticles and the polymer matrix based on mechanical properties. |

| Particle Dimensions | Height, width, and volume of individual features. | Determines the size of POSS agglomerates or domains. |

Hyphenated Techniques for Degradation Pathway Elucidation (e.g., Analytical Pyrolysis-GC/MS)

Understanding the thermal degradation behavior of Octaisobutyl-POSS is crucial for its application in high-temperature environments and for assessing its fire retardancy potential. Analytical Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a powerful hyphenated technique used to investigate the thermal decomposition of materials. researchmap.jpnih.govresearchgate.net In this method, a small amount of the sample is rapidly heated to a high temperature in an inert atmosphere (pyrolysis), and the resulting volatile fragments are separated by gas chromatography (GC) and identified by mass spectrometry (MS). researchmap.jpchromatographyonline.com This provides detailed information about the composition of the degradation products, allowing for the elucidation of the degradation mechanism. researchmap.jpmdpi.com

For polyhedral oligomeric silsesquioxanes (POSS), thermal degradation is a complex process involving the cleavage of both the organic side groups and the inorganic siloxane cage. mdpi.com Studies on various POSS structures have shown that the degradation pathway is highly dependent on the nature of the organic substituents and the surrounding atmosphere. mdpi.comscispace.com

While specific Py-GC/MS data for Octaisobutyl-POSS is not extensively published, the degradation pathway can be inferred from studies on similar POSS molecules and the known thermal behavior of its constituent parts. The expected degradation process would likely involve:

Initial Scission of Isobutyl Groups: At lower pyrolysis temperatures, the C-C and Si-C bonds in the isobutyl groups are expected to break, leading to the formation of volatile hydrocarbon fragments such as isobutylene, isobutane, and other smaller alkenes and alkanes.

Rearrangement and Fragmentation of the Siloxane Cage: At higher temperatures, the Si-O-Si bonds of the inorganic cage will start to break and rearrange. This can lead to the formation of a variety of cyclic and linear siloxane fragments.

Char Formation: The final product of the pyrolysis of POSS is typically a silica (SiO₂) or silicon oxycarbide char. mdpi.com The high char yield of many POSS compounds contributes to their effectiveness as fire retardants.

Py-GC/MS analysis would allow for the identification of the specific volatile products at different temperatures, providing a detailed map of the degradation pathway of Octaisobutyl-POSS.

Rheological Characterization of DSiB-POSS Containing Systems

Rheology is the study of the flow and deformation of matter. For polymer nanocomposites containing Octaisobutyl-POSS, rheological characterization is essential for understanding how the nanoparticles affect the processing behavior and the viscoelastic properties of the material. researchgate.net Techniques such as oscillatory shear rheometry are used to measure properties like complex viscosity (η*), storage modulus (G'), and loss modulus (G''). aip.org

The incorporation of Octaisobutyl-POSS into polymer matrices can have varied and sometimes anomalous effects on the rheology of the system. acs.orgnih.gov Unlike traditional fillers that typically increase the viscosity of a polymer melt, Octaisobutyl-POSS has been observed to act as a processing aid or a lubricant in some systems, leading to a reduction in viscosity. aip.orgtu-berlin.de

Key research findings on the rheological behavior of Octaisobutyl-POSS (Oib-POSS) containing systems include:

Viscosity Reduction: In studies with low-density polyethylene (B3416737) (LDPE) and linear low-density polyethylene (LLDPE), the addition of Oib-POSS nanoparticles resulted in a decrease in the complex viscosity. tu-berlin.de This effect was more pronounced at higher processing temperatures. tu-berlin.de This reduction in viscosity is attributed to the molecular lubrication effect of the well-dispersed POSS cages.

Dependence on Polymer Matrix: The compatibility between Octaisobutyl-POSS and the polymer matrix plays a crucial role. For instance, better compatibility with LLDPE compared to LDPE was observed, leading to a better dispersion and a more significant impact on the rheological properties. tu-berlin.de

Effect on Viscoelastic Moduli: The storage modulus (G'), representing the elastic response, and the loss modulus (G''), representing the viscous response, are also affected by the presence of Octaisobutyl-POSS. The changes in these moduli provide insights into the microstructure of the nanocomposite and the interactions between the polymer chains and the POSS nanoparticles.

Table 2: Effect of Octaisobutyl-POSS (Oib-POSS) on the Complex Viscosity of Polyethylene

| Polymer Matrix | Oib-POSS Content (wt%) | Processing Temperature (°C) | Observation on Complex Viscosity (η*) | Reference |

|---|---|---|---|---|

| LDPE | Varied | 175 | Decrease with addition of Oib-POSS | tu-berlin.de |

| LDPE | Varied | 200 | Decrease with addition of Oib-POSS | tu-berlin.de |

| LDPE | Varied | 270 | More pronounced decrease in η* | tu-berlin.de |

| LLDPE | Varied | Not specified | Decrease with addition of Oib-POSS | tu-berlin.de |

Interfacial Phenomena and Self Assembly of Octaisobutyl Poss

Behavior of DSiB-POSS at Air/Water Interfaces: Langmuir Monolayers

The behavior of POSS molecules at the air/water interface is largely dictated by their amphiphilicity. A key example is 1,3,5,7,9,11-Octaisobutyltetracyclo[7.3.3.1 5,11]octasiloxane-endo-3,7-diol, a disilanol-isobutyl-POSS (DSiB-POSS). This molecule possesses a dual character: the inorganic cage and the two hydroxyl (silanol) groups are hydrophilic, while the eight isobutyl groups are hydrophobic. This amphiphilicity allows DSiB-POSS to form stable Langmuir monolayers at the air/water interface. When spread on a water subphase, the molecules orient themselves with the hydrophilic core and hydroxyl groups interacting with the water, while the hydrophobic isobutyl chains extend towards the air.

In contrast, fully substituted Octaisobutyl-POSS (oib-POSS), which lacks hydroxyl groups, is nonamphiphilic. acs.orgnih.gov Its behavior at the air/water interface is not characterized by the formation of a true, stable monolayer in the classical sense. Instead, it tends to form aggregates at all surface concentrations. acs.orgnih.gov

The formation of a Langmuir monolayer is typically studied using a Langmuir trough, where the surface pressure (π) is measured as a function of the area available to each molecule (A). The resulting π-A isotherm provides critical information about the phase behavior of the monolayer. For amphiphilic POSS derivatives, these isotherms can reveal various phases, such as gaseous, liquid-expanded, liquid-condensed, and solid states, before the monolayer collapses at a high surface pressure. mdpi.com For instance, studies on giant amphiphilic molecules composed of hydrophobic isobutyl-POSS and hydrophilic POSS blocks show distinct "cusp" phenomena in their isotherms, indicating a transition from a monolayer to a multilayer structure. nih.gov

| Parameter | Description | Relevance to DSiB-POSS Monolayers |

| Surface Pressure (π) | The reduction in the surface tension of a pure liquid caused by the presence of a monolayer. | Indicates the packing density of the DSiB-POSS molecules at the interface. mdpi.com |

| Area per Molecule (A) | The average area occupied by a single molecule on the water surface. | Changes in this value reveal phase transitions within the monolayer. |

| Collapse Pressure (πc) | The surface pressure at which the monolayer becomes unstable and collapses into a 3D structure. | Represents the maximum stability of the DSiB-POSS monolayer. |

| Monolayer Phases | Different states of molecular packing (e.g., gas, liquid, solid). | The π-A isotherm of DSiB-POSS would show transitions between these phases upon compression. mdpi.com |

Formation and Characteristics of Langmuir-Blodgett (LB) and Langmuir-Schaefer (LS) Films

The organized molecular layers formed at the air/water interface can be transferred onto solid substrates to create highly ordered thin films. This is achieved primarily through two techniques: the Langmuir-Blodgett (LB) method and the Langmuir-Schaefer (LS) method. wikipedia.orgrsc.org

The Langmuir-Blodgett (LB) technique involves vertically dipping a solid substrate through the monolayer. wikipedia.org As the substrate passes through the interface, the monolayer is transferred layer by layer, allowing for the precise construction of multilayer films with controlled thickness and architecture. wikipedia.orgmdpi.com Studies have shown that monolayers of various POSS derivatives can be successfully transferred onto solid supports to form Y-type Langmuir-Blodgett films, where the layers are deposited in a head-to-head and tail-to-tail fashion. researchgate.net

The Langmuir-Schaefer (LS) method provides an alternative, involving the horizontal transfer of the monolayer. The substrate is brought into contact with the monolayer from above, "stamping" the film onto its surface. rsc.org This technique is particularly useful for creating films on substrates that may not be suitable for the vertical dipping process or for preserving the specific in-plane structure of the monolayer. rsc.orgrsc.org

For DSiB-POSS, these techniques allow the creation of solid-state films where the molecular orientation established at the air/water interface is preserved. The resulting LB or LS films would consist of layers of DSiB-POSS molecules with their hydrophilic silica (B1680970) cores and hydroxyl groups oriented in a controlled manner relative to the substrate and subsequent layers. The characteristics of these films, such as surface energy, wettability, and morphology, can be investigated using techniques like atomic force microscopy (AFM). researchgate.net

Aggregation and Network Formation Mechanisms at Interfaces

The interfacial behavior of nonamphiphilic Octaisobutyl-POSS (oib-POSS) is dominated by aggregation. acs.orgnih.gov Unlike its diol counterpart, oib-POSS does not form a uniform molecular film. Brewster angle microscopy (BAM) studies reveal that oib-POSS forms distinct aggregates at all surface concentrations when placed at the air/water interface. acs.orgnih.gov These aggregates are large, rigid domains.

When oib-POSS is blended with an amphiphilic polymer, such as poly(dimethylsiloxane) (PDMS), its aggregation behavior changes significantly. acs.orgnih.gov The degree of POSS aggregation is dramatically reduced with the addition of more than 10 wt% PDMS. Thermodynamic and morphological analyses identify three distinct regimes based on composition: acs.orgnih.gov

High POSS Content (>70 wt%): The system forms large, rigid domains that are comparable to, though smaller than, those of pure oib-POSS films. The surface pressure-area isotherms are unstable. acs.orgnih.gov

Intermediate Composition (≈40-70 wt% POSS): Extensive "nanofiller networks" are observed. The POSS molecules aggregate into interconnected structures within the PDMS matrix at the interface. acs.orgnih.gov

Low POSS Content (≤30 wt%): Small POSS domains are found dispersed within a continuous PDMS matrix. The isotherms are essentially identical to those of pure PDMS. acs.orgnih.gov

These findings indicate that the aggregation of oib-POSS at interfaces is driven by strong POSS-POSS interactions, which can be modulated by the presence of other surface-active molecules. This aggregation is a form of self-assembly that leads to the formation of complex, networked structures at the interface.

Influence of Organic Substituents and Hydroxyl Groups on Interfacial Behavior

The contrast in interfacial behavior between DSiB-POSS and oib-POSS is a direct consequence of their chemical structures, specifically the nature of the groups attached to the silicon-oxygen cage.

Organic Substituents (Isobutyl Groups): The eight peripheral isobutyl groups [(CH₃)₂CHCH₂-] are bulky, nonpolar hydrocarbon chains. In both DSiB-POSS and oib-POSS, these groups impart a significant hydrophobic character to the molecule. hybridplastics.com This hydrophobicity is the primary reason why oib-POSS, which only has these organic substituents, is insoluble in water and aggregates at the interface rather than forming a stable monolayer. acs.orgnih.gov The steric repulsion between the bulky isobutyl groups on adjacent silicon corners also influences the stability and conformation of the POSS cage itself. aip.org

Hydroxyl Groups: The critical difference in DSiB-POSS is the presence of two silanol (B1196071) (-Si-OH) groups on the inorganic cage. sigmaaldrich.com These hydroxyl groups are polar and capable of forming hydrogen bonds with water molecules. researchgate.net This introduces a strong hydrophilic component to the molecule, making DSiB-POSS amphiphilic. The presence of hydroxyl groups is known to promote adsorption at the air/water interface and aggregation in solution for other surfactant molecules. researchgate.net In the case of DSiB-POSS, these hydrophilic "heads" anchor the molecule to the water surface, allowing the hydrophobic isobutyl "tails" to orient away from the water, thus enabling the formation of a stable Langmuir monolayer. The electronic and steric effects of hydroxyl groups can have a profound impact on the properties of the molecule. nih.gov

| Feature | Octaisobutyl-POSS (oib-POSS) | DSiB-POSS (diol) |

| Key Functional Groups | 8 Isobutyl groups | 8 Isobutyl groups, 2 Hydroxyl groups |

| Amphiphilicity | Nonamphiphilic, Hydrophobic | Amphiphilic |

| Behavior at Air/Water Interface | Forms aggregates and rigid domains acs.orgnih.gov | Forms stable Langmuir monolayers nih.gov |

| Driving Force for Behavior | Hydrophobic nature of isobutyl groups drives aggregation to minimize contact with water. | Balance between hydrophilic -OH groups and hydrophobic isobutyl groups allows for stable orientation. |

Investigating Self-Assembly Processes and Ordered Structure Formation

The self-assembly of POSS molecules is a key feature that leads to the formation of ordered structures both at interfaces and in the bulk material. researchgate.net This process is driven by the intrinsic ability of these nanoscale clusters to aggregate and organize into well-defined supramolecular structures. researchgate.netnih.gov

For amphiphilic DSiB-POSS, the primary self-assembly process at the air/water interface is the formation of the Langmuir monolayer. This is a thermodynamically driven process where the molecules spontaneously arrange to minimize the system's free energy. Upon compression, these molecules can be forced into more highly ordered phases (liquid-condensed, solid), which can then be transferred via LB or LS techniques to create films with a high degree of molecular order. epa.gov

For nonamphiphilic oib-POSS, self-assembly occurs through aggregation into domains and networks. acs.org In bulk materials, POSS-POSS interactions can lead to the formation of spherical microdomains, typically 10-20 nm in size. researchgate.net These domains act as physical cross-links within a polymer matrix, significantly enhancing mechanical properties and inducing shape memory effects. researchgate.net This demonstrates that the tendency of POSS molecules to self-assemble into ordered structures is a fundamental property that translates from two-dimensional interfaces to three-dimensional bulk systems. The formation of these ordered structures is crucial for the development of advanced materials with tailored properties.

Table of Compounds

| Trivial Name/Abbreviation | Full Chemical Name |

| Octaisobutyl-POSS (oib-POSS) | 1,3,5,7,9,11,13,15-Octaisobutylpentacyclo[9.5.1.1³,⁹.1⁵,¹⁵.1⁷,¹³]octasiloxane |

| DSiB-POSS | 1,3,5,7,9,11-Octaisobutyltetracyclo[7.3.3.1⁵,¹¹]octasiloxane-endo-3,7-diol |

| PDMS | Poly(dimethylsiloxane) |

Integration of Octaisobutyl Poss into Hybrid Polymeric and Composite Systems

Strategy for Dispersing Octaisobutyl-POSS in Polymer Matrices

The successful dispersion of POSS nanoparticles into a polymer matrix is crucial for achieving desired property enhancements. nih.gov Agglomeration of POSS molecules can lead to phase separation and a deterioration of mechanical and thermal properties. The dispersion strategy is heavily dependent on the compatibility between the POSS and the host polymer, which is influenced by the nature of the organic substituents on the POSS cage and the intermolecular interactions at play. nih.govresearchgate.net

The dispersion of POSS in a polymer matrix is significantly affected by the compatibility of its organic groups with the polymer. researchgate.net The eight isobutyl groups on the OIB-POSS cage are aliphatic and non-polar, which generally makes it more compatible with non-polar thermoplastic resins. hybridplastics.com The success of physical blending, such as melt mixing, relies on favorable surface interactions between the POSS and the polymer. nih.gov

However, the high degree of symmetry in molecules like Octaisobutyl-POSS can promote self-aggregation and crystallization, which may hinder uniform dispersion. nih.gov Research on polystyrene (PS) nanocomposites has shown that perfectly symmetric POSS molecules can facilitate an aggregation phenomenon. nih.gov In contrast, breaking this symmetry, for instance by replacing one of the eight identical organic groups with a different one (e.g., a phenyl group on a heptaisobutyl-POSS), can improve dispersion and enhance thermal stability. nih.gov This suggests that while the isobutyl groups provide general compatibility with certain polymers, the molecular symmetry of OIB-POSS is a critical factor that must be managed to prevent the formation of aggregates and ensure a molecular-level dispersion. nih.gov The compatibility of the POSS organic groups with the polymer matrix is a determining factor in achieving good dispersion. researchgate.net

Intermolecular interactions between POSS molecules and the polymer chains are fundamental to achieving stable and uniform dispersion. nih.govnih.gov These interactions can range from weak van der Waals forces to stronger forces like hydrogen bonding. nih.gov For non-reactive POSS such as Octaisobutyl-POSS, which lacks functional groups capable of forming strong covalent or hydrogen bonds, dispersion is primarily governed by van der Waals interactions and physical entanglement with the polymer chains.

The successful dispersion of POSS within a polymer matrix is contingent upon the surface interactions between the nanoparticle and the polymer, which can include van der Waals forces, hydrogen bonding, and polar interactions. nih.gov While OIB-POSS itself cannot form hydrogen bonds, it can be incorporated into polymer matrices where hydrogen bonding is a dominant interaction, such as polyurethanes. In such systems, the POSS molecules can physically disrupt the existing hydrogen-bonding networks within the polymer, which can in turn affect the material's morphology and properties. nih.gov For instance, in certain hydrogels, POSS crosslinking has been found to disorder hydrogen bonding. nih.gov The interplay between drug-polymer intermolecular interactions is a crucial aspect in amorphous solid dispersions, influencing properties like physical stability. nih.gov

Polyurethane Nanocomposites Incorporating Octaisobutyl-POSS

Polyurethanes (PUs) are versatile segmented polymers known for their characteristic microphase-separated morphology, consisting of hard and soft domains. sci-hub.box The incorporation of POSS into PUs can significantly modify their properties, including thermal stability and mechanical strength. nih.govmdpi.com

There are two primary strategies for integrating POSS into a polymer matrix: chemical incorporation and physical blending. nih.gov

Chemical Incorporation : This method involves using POSS molecules that have reactive functional groups on their corners (e.g., hydroxyl, amino, or isocyanate groups). mdpi.com These functional groups can react with the polymer precursors during synthesis, leading to the POSS cage being covalently bonded to the polymer chain, either as a pendant group, a cross-linking agent, or integrated into the main chain. nih.govtue.nl For example, di-hydroxy functionalized POSS can be used as a chain extender in polyurethane synthesis, incorporating the POSS moiety as a side group. tue.nl Similarly, POSS with multiple functional groups can act as efficient crosslinkers. nih.gov

Physical Blending : This approach involves mixing non-reactive POSS, such as Octaisobutyl-POSS, with a pre-synthesized polymer, typically through melt blending or solution mixing. nih.govtue.nl This method is often simpler, faster, and more cost-effective than chemical synthesis. nih.gov The dispersion in this case is not driven by covalent bonds but by the physical compatibility and intermolecular forces between the POSS and the polymer chains. nih.gov A study reported preparing thermoplastic polyurethane (TPU) composites containing 10 wt% of POSS via melt blending in a Brabender-type mixer. tue.nl

Table 1: Comparison of POSS Integration Methods into Polymers

| Integration Method | Description | POSS Type | Driving Force for Dispersion | Advantages |

| Chemical Incorporation | POSS with reactive groups is covalently bonded to the polymer during synthesis. nih.govtue.nl | Functionalized (e.g., with -OH, -NH2 groups) | Covalent bonding | Strong interface, stable dispersion |

| Physical Blending | Non-reactive POSS is physically mixed with the polymer (e.g., melt blending). nih.govtue.nl | Non-functionalized (e.g., Octaisobutyl-POSS) | Intermolecular forces (e.g., van der Waals), physical compatibility. nih.gov | Simplicity, cost-effective, versatile. nih.gov |

The introduction of POSS into a polyurethane matrix can significantly alter its morphology. nih.gov Polyurethanes typically exhibit microphase separation between the hard segments (formed by isocyanates and chain extenders) and the soft segments (polyols). sci-hub.box The tethering of POSS to the hard segments of polyurethane chains has been shown to disrupt this microphase separation. researchgate.net

Epoxy-Cyanate Ester/POSS Nanocomposites

Cyanate (B1221674) ester resins (CERs) are high-performance thermosetting polymers known for their excellent thermal stability, low dielectric constant, and high glass transition temperatures, making them suitable for applications in the electronics and aerospace industries. nih.govresearchgate.net Hybridizing CERs with epoxy resins and incorporating nanofillers like POSS can further enhance these properties. nih.govresearchgate.net

Research has shown that incorporating inorganic nanomaterials, including POSS, can improve the oxidation resistance and thermal stability of epoxy/cyanate ester hybrids. nih.govresearchgate.net Studies have often utilized POSS with reactive functional groups that can be covalently integrated into the polymer network. For example, nanocomposites of cyanate ester resin have been synthesized with reactive amino-functionalized POSS, which chemically grafts to the CER network. mdpi.com Similarly, epoxy-functionalized POSS has been used to create CER/POSS nanocomposites. researchgate.net The chemical bonding of these functionalized POSS molecules into the matrix leads to significant improvements in thermal and mechanical properties, even at very low concentrations. researchgate.netmdpi.com

Polypropylene (B1209903)/POSS Nanocomposites: Nucleating Agent-Assisted Systems

The incorporation of Octaisobutyl-POSS into polypropylene (PP) has been shown to influence the polymer's crystallization behavior. researchgate.net As a crystalline solid itself, Octaisobutyl-POSS can act as a nucleating agent, affecting the morphology and, consequently, the mechanical properties of the resulting nanocomposite. researchgate.net

Research into isotactic polypropylene (PP) nanocomposites prepared by melt blending with Octaisobutyl-POSS has demonstrated that the effectiveness of POSS as a nucleating agent is dependent on factors such as the length of the alkyl substituents on the POSS cage and the loading amount. researchgate.net These factors influence the dispersion of the filler within the PP matrix and the subsequent growth of polymer crystals. researchgate.net In some cases, the addition of Octaisobutyl-POSS has been found to induce the formation of β and γ crystal phases in PP, particularly at higher concentrations. researchgate.net

| Property | Observation in PP/Octaisobutyl-POSS Nanocomposites | Reference |

| Crystallization Behavior | Octaisobutyl-POSS acts as a nucleating agent, influencing crystal growth. | researchgate.net |

| Crystal Phases | Traces of β and γ crystal phases were found at high POSS content. | researchgate.net |

| Crystallization Kinetics | Leads to an increased number of nucleation sites and can reduce crystallite size. | researchgate.net |

| Dispersion | Finer dispersion is observed with liquid forms of POSS compared to crystalline solids like Octaisobutyl-POSS. | researchgate.net |

Poly(dimethylsiloxane) (PDMS)/Octaisobutyl-POSS Blends

Blends of poly(dimethylsiloxane) (PDMS) and Octaisobutyl-POSS have been investigated to understand the dispersion and aggregation mechanisms of the nanofiller within the elastomer matrix. acs.orgnih.gov PDMS is a widely used silicone elastomer known for its thermal stability, biocompatibility, and flexibility. mdpi.com However, its mechanical properties can be limited, and the addition of fillers like Octaisobutyl-POSS is a strategy to enhance them. mdpi.comresearchgate.net

Studies using Brewster angle microscopy (BAM) have shown that nonamphiphilic Octaisobutyl-POSS tends to form aggregates at the air/water interface. acs.orgnih.gov However, when blended with amphiphilic PDMS, the degree of POSS aggregation is significantly reduced, especially when the PDMS content is above 10 wt%. acs.orgnih.gov

The morphology and thermodynamic behavior of these blends are highly dependent on the composition:

High POSS content (>70 wt%): The blends exhibit unstable isotherms and form large, rigid domains that are smaller than those of pure Octaisobutyl-POSS. acs.orgnih.gov

Intermediate POSS content (≈40-70 wt%): The isotherms are similar to those of pure PDMS, and extensive nanofiller "networks" are observed. acs.orgnih.gov

Low POSS content (≤ ≈30 wt%): The isotherms are essentially identical to pure PDMS, with small POSS domains dispersed within the PDMS matrix. acs.orgnih.gov

These findings provide insight into how to achieve better dispersion of POSS in PDMS, which is crucial for improving the bulk properties of the material. nih.gov The addition of various POSS nanoparticles to PDMS has been shown to improve thermal stability and mechanical properties such as tensile strength, modulus, and hardness. researchgate.net

| PDMS/Octaisobutyl-POSS Blend Composition | Observed Morphology and Behavior | Reference |

| >70 wt% POSS | Unstable isotherms, large rigid domains. | acs.orgnih.gov |

| ≈40-70 wt% POSS | Isotherms similar to pure PDMS, extensive nanofiller "networks". | acs.orgnih.gov |

| ≤ ≈30 wt% POSS | Isotherms essentially those of pure PDMS, small dispersed POSS domains. | acs.orgnih.gov |

Polyimide (PI) Hybrid Nanocomposites with POSS Nanoparticles

Polyimides (PIs) are a class of high-performance polymers renowned for their excellent thermal and mechanical properties, making them suitable for applications in aerospace and microelectronics. researchgate.net The incorporation of POSS nanoparticles into PI matrices is a promising approach to further enhance these properties and introduce new functionalities. researchgate.net

Hybrid PI composites containing POSS can be prepared through various methods, including the physical blending of POSS with a poly(amic acid) (PAA) solution, which is then thermally imidized. researchgate.net The miscibility of POSS with the PI matrix is a critical factor for achieving improved properties. researchgate.net

In the case of PI hybrids with Octaphenyl-POSS (a close structural relative of Octaisobutyl-POSS), it has been found that the incorporation of POSS can lead to a lower dielectric constant and a reduced coefficient of thermal expansion (CTE). researchgate.net However, at higher concentrations (e.g., 7.5 and 10 wt%), aggregation of the POSS can lead to phase separation and an uneven surface morphology. researchgate.net

The chemical structure of the POSS and its interaction with the PI matrix play a significant role in the final properties of the nanocomposite. For instance, chemically incorporating POSS into the polymer backbone, as opposed to simple blending, can lead to more significant improvements in mechanical properties. researchgate.net The use of functionalized POSS can also improve the interfacial adhesion between the inorganic nanoparticle and the organic polymer matrix. researchgate.net

| Property | Effect of POSS Incorporation in Polyimide | Reference |

| Dielectric Constant | Reduction with POSS incorporation. | researchgate.net |

| Coefficient of Thermal Expansion (CTE) | Reduction with POSS incorporation. | researchgate.net |

| Morphology | Potential for phase separation and aggregation at higher POSS concentrations. | researchgate.net |

| Mechanical Properties | Can be improved, particularly with chemical incorporation of POSS. | researchgate.net |

Mechanistic Studies on the Performance Enhancement of Octaisobutyl Poss Containing Materials

Impact of DSiB-POSS Inclusion on Polymer Crystallization Behavior

Detailed research findings indicate that oib-POSS can increase the crystallization temperature (Tc) of polymers like isotactic polypropylene (B1209903) (PP). researchgate.net An elevated Tc is economically beneficial in industrial processing as it leads to shorter cycle times. ethz.ch The mechanism involves the oib-POSS particles creating numerous nucleation sites within the polymer melt. This leads to the formation of a larger number of smaller spherulites compared to the neat polymer, which grows fewer but larger spherulites. researchgate.netspecialchem.com

In a study on polypropylene nanocomposites, the effectiveness of POSS as a nucleating agent was linked to the length of its alkyl substituents and its dispersion within the polymer matrix. researchgate.net For Octaisobutyl-POSS, its non-reactive isobutyl groups allow it to be physically blended with various thermoplastics. hybridplastics.com The efficiency of nucleation is also influenced by the lattice matching between the polymer and the POSS molecule. For instance, oib-POSS has been shown to have a stronger accelerating effect on the crystallization of poly(ethylene succinate) (PES) compared to other POSS types, likely due to good lattice matching. researchgate.net Despite accelerating the crystallization rate, the fundamental crystallization mechanism and the crystal structure of the polymer typically remain unchanged. researchgate.net

Table 1: Effect of Octaisobutyl-POSS on the Crystallization Temperature (Tc) of Polypropylene (PP)

| Sample | Tc (°C) | Onset of Crystallization (°C) |

|---|---|---|

| Neat PP | 115.8 | 120.1 |

| PP + 1 wt% oib-POSS | 122.5 | 125.5 |

| PP + 5 wt% oib-POSS | 123.1 | 126.2 |

Data is illustrative and compiled from general findings on POSS nucleation effects. researchgate.net

Synergistic Effects of Octaisobutyl-POSS with Other Additives (e.g., Flame Retardants)

Octaisobutyl-POSS can exhibit synergistic effects when combined with other additives, particularly flame retardants (FRs). Synergy in this context means that the combined effect of the additives is greater than the sum of their individual effects. mdpi.comresearchgate.net While specific studies detailing synergy between Octaisobutyl-POSS and FRs are not abundant in the public domain, the general principles of POSS synergy with intumescent flame retardants (IFRs) provide a mechanistic framework.

IFR systems typically consist of an acid source, a carbon source, and a blowing agent. Upon heating, they form a swollen, insulating char layer that protects the underlying polymer. nih.gov The inorganic silica (B1680970) core of POSS can contribute to this protective layer. During combustion, the POSS molecules can migrate to the surface and participate in the charring process, forming a silica-rich surface layer. researchgate.net

The synergistic mechanism involves:

Enhanced Char Formation: The silicon-oxygen core of DSiB-POSS can act as a catalyst and a structural component in the char. It can react with the carbonaceous network formed by the IFR, creating a more stable and cohesive phospho-silicate or silico-phosphate char. researchgate.net This enhanced char acts as a superior barrier to heat and mass transfer, slowing down the release of flammable volatiles and protecting the polymer matrix from further decomposition. nih.gov

Gas Phase Action: While less dominant for non-functionalized POSS, decomposition products can in some cases dilute the flammable gases in the gas phase, contributing to flame inhibition. nih.gov

Physical Barrier: The presence of the nano-sized silica core within the char structure physically reinforces it, preventing cracks and maintaining its integrity for a longer duration under heat flux. nih.gov

This synergy leads to improvements in flame retardancy metrics such as higher Limiting Oxygen Index (LOI) values and better ratings in UL-94 vertical burn tests. mdpi.comnih.gov

Mechanisms of Nanofiller Aggregation and Dispersion in Blends

The performance of polymer nanocomposites is critically dependent on the degree of dispersion of the nanofiller within the polymer matrix. researchgate.net Octaisobutyl-POSS, being a molecule with a distinct size and surface chemistry, has specific aggregation and dispersion behaviors. hybridplastics.comresearchgate.net

The primary factors governing its dispersion are:

Thermodynamic Compatibility: The miscibility of DSiB-POSS in a polymer is dictated by the free energy of mixing, which depends on enthalpic and entropic factors. The non-polar isobutyl groups on the exterior of the DSiB-POSS cage make it more compatible with non-polar or low-polarity polymers like polypropylene. researchgate.net In contrast, it has lower compatibility with polar polymers, which can lead to aggregation. The solubility parameter is a useful tool for predicting this compatibility. researchgate.net

Processing Conditions: Melt blending is a common method to incorporate DSiB-POSS into thermoplastics. researchgate.net The shear forces during extrusion can help break down agglomerates and promote uniform distribution. However, if the interaction between POSS molecules is stronger than the interaction between POSS and the polymer chains, re-aggregation can occur during cooling.

POSS Concentration: At low concentrations (e.g., < 5 wt%), Octaisobutyl-POSS can disperse well, sometimes even at a molecular level. researchgate.net As the concentration increases, the likelihood of aggregation into micron-sized domains rises. These aggregates can act as stress concentrators, potentially diminishing mechanical properties. researchgate.net

Well-dispersed DSiB-POSS molecules can act as a processing aid by improving melt flow. hybridplastics.com However, aggregation can negate these benefits and lead to poor performance. researchgate.net

Table 2: Dispersion State of Octaisobutyl-POSS in a Polymer Matrix as a Function of Loading

| POSS Loading | Predominant Dispersion State | Expected Impact on Properties |

|---|---|---|

| Low (< 2 wt%) | Molecular or nano-scale dispersion | Enhanced nucleation, improved flow, potential plasticization |

| Moderate (2-5 wt%) | Mix of nano-scale dispersion and small aggregates | Optimal balance of properties may be achieved |

| High (> 5 wt%) | Significant aggregation into micro-scale domains | Reduced mechanical strength, poor optical properties |

This table represents a generalized behavior based on findings from various POSS-polymer systems. researchgate.net

Interactions between DSiB-POSS and Polymer Chain Dynamics

The interaction between Octaisobutyl-POSS and polymer chains can modify the dynamics and mobility of the polymer, leading to changes in thermomechanical properties. researchgate.net The nature of this interaction depends on the dispersion of the POSS and its compatibility with the polymer matrix.

Two primary competing effects are observed:

Plasticization: When DSiB-POSS is well-dispersed at a molecular level, the small, cage-like molecules can position themselves between polymer chains. This increases the free volume and allows polymer segments to move more easily. This phenomenon is known as plasticization, which typically leads to a decrease in the glass transition temperature (Tg) and the storage modulus of the material. researchgate.net

Reinforcement/Confinement: At the nano-scale, the rigid inorganic core of the POSS molecule can restrict the motion of adjacent polymer chain segments. nih.gov This confinement can lead to an increase in Tg and modulus, which is a reinforcing effect. If POSS forms aggregates, these larger particles can act as conventional fillers, immobilizing a portion of the polymer chains at the filler-polymer interface and leading to an increase in stiffness.

In many systems containing Octaisobutyl-POSS, a plasticizing effect is observed, particularly at low loadings. hybridplastics.com For example, in poly(ethylene succinate), the inclusion of 1 wt% oib-POSS resulted in a slight decrease in the storage modulus, indicating that it disrupts the polymer network and increases chain mobility. researchgate.net This contrasts with other types of POSS that may have reactive groups or stronger interfacial interactions, which tend to reinforce the matrix. researchgate.net The ultimate effect on chain dynamics is a balance between these plasticizing and confinement mechanisms, heavily influenced by the quality of dispersion. acs.org

Theoretical and Computational Investigations of Octaisobutyl Poss Systems

Molecular Dynamics (MD) Simulations of DSiB-POSS Interactions

While specific studies explicitly detailing "DSiB-POSS" interactions are not prevalent in the reviewed literature, Molecular Dynamics (MD) simulations have been extensively used to understand the interactions within Octaisobutyl-POSS systems and between Octaisobutyl-POSS and other molecules. These simulations model the atomic and molecular interactions, providing a dynamic picture of how these cage-like structures behave.

MD simulations of pure Octaisobutyl-POSS have elucidated the nature of intermolecular forces, which are primarily van der Waals interactions between the isobutyl chains. These simulations have shown that the bulky, non-polar isobutyl groups lead to significant steric hindrance, influencing the packing and aggregation behavior of the molecules. shu.ac.uk

In the context of polymer nanocomposites, MD simulations have been crucial in predicting the compatibility and interaction energies between Octaisobutyl-POSS and various polymer matrices. For instance, simulations have shown that the dispersion of Octaisobutyl-POSS in a polystyrene matrix is poor due to the tendency of the POSS molecules to aggregate. nih.gov This aggregation is driven by the strong self-interaction between the POSS cages, which outweighs the interaction with the polymer chains.

Key parameters often extracted from MD simulations include:

Interaction Energy: Quantifies the strength of interaction between POSS molecules or between POSS and a polymer matrix.

Radial Distribution Function (RDF): Describes the probability of finding a particle at a certain distance from another, indicating the degree of aggregation or dispersion.

Radius of Gyration (Rg): Measures the size and shape of the POSS molecule and its conformations in different environments.

Table 1: Representative Interaction Parameters from MD Simulations

| Interacting Pair | Interaction Energy (kJ/mol) | Equilibrium Distance (Å) |

|---|---|---|

| Octaisobutyl-POSS – Octaisobutyl-POSS | -150 to -200 | 8 - 10 |

| Octaisobutyl-POSS – Polystyrene | -50 to -80 | 5 - 7 |

Note: The data in this table is illustrative and represents typical values found in computational studies of similar POSS systems. Actual values can vary based on the specific force field and simulation conditions used.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. For Octaisobutyl-POSS, DFT studies provide insights into the distribution of electrons within the molecule, its orbital energies, and how it is likely to react with other chemical species.

Key findings from DFT studies on POSS systems include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO are crucial for understanding the chemical reactivity and electronic properties. The HOMO-LUMO gap indicates the molecule's stability and the energy required for electronic excitation.

Electron Density Distribution: DFT calculations map out the electron density, highlighting the electron-rich and electron-deficient regions of the molecule. In Octaisobutyl-POSS, the electron density is highest around the oxygen atoms of the silicate (B1173343) core and the C-H bonds of the isobutyl groups.

Chemical Reactivity Descriptors: Parameters such as chemical potential, hardness, and electrophilicity index can be calculated to predict the reactivity of the molecule. nih.gov

Table 2: Calculated Electronic Properties of Octaisobutyl-POSS from DFT

| Property | Value (illustrative) | Significance |

|---|---|---|

| HOMO Energy | -7.5 eV | Indicates the ability to donate electrons. |

| LUMO Energy | -0.5 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | 7.0 eV | High value suggests high kinetic stability. |

Note: This data is representative of values obtained for alkyl-substituted POSS in DFT studies. Specific values for Octaisobutyl-POSS may vary depending on the functional and basis set used in the calculation.

Modeling of Interfacial Behavior and Self-Assembly Processes

The interfacial behavior and self-assembly of Octaisobutyl-POSS are critical for its application in surface modifications and the creation of structured nanomaterials. Computational modeling plays a key role in understanding these phenomena at the molecular level.

Simulations have shown that due to its amphiphilic nature, with an inorganic core and organic periphery, Octaisobutyl-POSS can exhibit interesting behavior at interfaces, such as liquid-air or liquid-liquid interfaces. While direct studies on Octaisobutyl-POSS are limited, research on similar functionalized POSS, like trisilanolisobutyl-POSS, reveals that these molecules can form stable monolayers at the air/water interface. vt.edu The packing and ordering within these layers are dictated by a balance of forces, including the interactions between the isobutyl chains and the interaction of the silanol (B1196071) groups (in the case of trisilanolisobutyl-POSS) with water.

The self-assembly of Octaisobutyl-POSS in bulk is largely driven by the tendency of the isobutyl groups to crystallize or arrange in an ordered fashion, leading to the formation of well-defined supramolecular structures. Modeling can predict the most stable packing arrangements and the resulting morphologies.

Table 3: Simulated Interfacial Properties of Alkyl-POSS Monolayers

| Property | Simulated Value (illustrative) | Experimental Correlation |

|---|---|---|

| Area per Molecule at Collapse | 150 - 180 Ų | Langmuir-Blodgett trough measurements |

| Surface Pressure at Collapse | 15 - 20 mN/m | Langmuir-Blodgett trough measurements |

Note: The data presented is based on studies of similar amphiphilic POSS molecules and serves as an illustration of the type of information obtained from interfacial modeling.

Predictive Models for Octaisobutyl-POSS Dispersion in Polymer Matrices

Achieving a uniform dispersion of nanoparticles in a polymer matrix is a significant challenge. Predictive models based on computational approaches are being developed to forecast the dispersion state of Octaisobutyl-POSS in various polymers, which is crucial for designing nanocomposites with desired properties.

These models often utilize thermodynamic principles, such as the Flory-Huggins theory, in conjunction with molecular simulation data. The key parameter is the interaction parameter (χ), which describes the miscibility of the POSS and the polymer. A negative or small positive χ value suggests good miscibility and dispersion, while a large positive value indicates a tendency for agglomeration.

Computational approaches to predict dispersion include:

Solubility Parameter Calculation: The Hildebrand and Hansen solubility parameters for both Octaisobutyl-POSS and the polymer can be calculated using atomistic simulations. A close match in solubility parameters suggests better miscibility.

Cohesive Energy Density: This property, derived from simulations, is directly related to the solubility parameter and provides a measure of the intermolecular forces within the pure components.

Free Energy of Mixing Calculations: More rigorous methods involve calculating the change in Gibbs free energy when the POSS is mixed with the polymer. A negative free energy of mixing indicates a spontaneous dispersion process.

Research has shown that the symmetric structure of Octaisobutyl-POSS facilitates aggregation in polymers like polystyrene. nih.gov Predictive models aim to quantify this behavior and guide the selection of polymer matrices or the modification of POSS to improve dispersion. For example, modifying the POSS cage with a single group that is more compatible with the polymer matrix can disrupt the self-aggregation and enhance dispersion.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1,3,5,7,9,11-Octaisobutyltetracyclo[7.3.3.1⁵,¹¹.1³,⁹]octasiloxane (Octaisobutyl-POSS) |

| Polystyrene |

| Polyethylene (B3416737) |

Solubility Behavior and Phase Equilibria of Octaisobutyl Poss

Solubility Parameters and Miscibility Investigations

The solubility of a material can be predicted by comparing its solubility parameter to that of a solvent. wikipedia.org The Hansen Solubility Parameter (HSP) approach extends this concept by dividing the total Hildebrand solubility parameter into three components: a dispersion component (δD), a polar component (δP), and a hydrogen-bonding component (δH). andrewguenthner.comdtic.milacs.org Materials with similar HSP values are likely to be miscible. wikipedia.org

The HSP for Octaisobutyl-POSS has been determined through a series of "pass/fail" tests where its solubility was observed in 45 different solvents at a fixed concentration of 100 mg/mL. andrewguenthner.comdtic.milacs.org While the HSP approach has proven useful, its predictive power for Octaisobutyl-POSS was found to be less effective than for other POSS compounds studied, though it remained on par with results for many organic polymers. andrewguenthner.com For instance, some solvents that were predicted to be poor solvents based on their HSP values were found to be good solvents for Octaisobutyl-POSS. andrewguenthner.com